4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid
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Overview
Description
4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid is a chemical compound with the molecular formula C13H12FNO2S It is known for its unique structure, which includes a benzoic acid moiety linked to a fluorinated thiophene ring via an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid typically involves multiple steps. One common method includes the reaction of 5-fluoro-2-thiophenemethylamine with 4-formylbenzoic acid under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The fluorinated thiophene ring can interact with various enzymes or receptors, modulating their activity. The aminomethyl group may facilitate binding to biological macromolecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-({[(5-Fluoro-2-methoxyphenyl)methyl]amino}methyl)benzoic acid
- 4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid hydrochloride
Uniqueness
This compound is unique due to the presence of the fluorinated thiophene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H13ClFNO2S |
---|---|
Molecular Weight |
301.76 g/mol |
IUPAC Name |
4-[[(5-fluorothiophen-2-yl)methylamino]methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C13H12FNO2S.ClH/c14-12-6-5-11(18-12)8-15-7-9-1-3-10(4-2-9)13(16)17;/h1-6,15H,7-8H2,(H,16,17);1H |
InChI Key |
MATFJIZJOUXBSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(S2)F)C(=O)O.Cl |
Origin of Product |
United States |
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